4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
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Overview
Description
4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol is a complex organic compound that features a bromophenyl group, a methylthiophenyl group, and a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Synthesis of the Methylthiophenyl Intermediate: This involves the methylation of thiophene to introduce the methyl group at the 5-position.
Coupling Reaction: The bromophenyl and methylthiophenyl intermediates are then coupled with a piperidin-4-ol moiety through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The bromophenyl and methylthiophenyl groups may interact with enzymes or receptors, modulating their activity. The piperidin-4-ol moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
- 4-(4-Fluorophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
- 4-(4-Iodophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
Uniqueness
4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl and methylthiophenyl groups provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNOS/c1-13-2-7-16(21-13)12-19-10-8-17(20,9-11-19)14-3-5-15(18)6-4-14/h2-7,20H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZKUXJIZLEOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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